molecular formula C21H24FN3OS B11061548 1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea

1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea

Cat. No.: B11061548
M. Wt: 385.5 g/mol
InChI Key: KUUZTTIWIAGEJH-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea typically involves multiple steps. One common method involves the reaction of 1-acetylpiperidine with benzyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Acetylpiperidin-4-yl)(4-fluorophenyl)methanone
  • 3-(1-Acetylpiperidin-4-yl)-1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]urea

Uniqueness

1-(1-Acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24FN3OS

Molecular Weight

385.5 g/mol

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-benzyl-1-(4-fluorophenyl)thiourea

InChI

InChI=1S/C21H24FN3OS/c1-16(26)24-13-11-20(12-14-24)25(19-9-7-18(22)8-10-19)21(27)23-15-17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3,(H,23,27)

InChI Key

KUUZTTIWIAGEJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N(C2=CC=C(C=C2)F)C(=S)NCC3=CC=CC=C3

Origin of Product

United States

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